

The Definitive Guide to the Structural Elucidation of 4-Phenoxypiperidine Hydrochloride

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Compound of Interest

Compound Name: 4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210

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Foreword: A Note on the Presented Data

In the pursuit of scientific rigor, this guide endeavors to provide a comprehensive, field-proven methodology for the structural elucidation of **4-phenoxypiperidine hydrochloride**. While extensive searches for publicly available, raw experimental data for this specific compound have been unfruitful, the principles and techniques of structural analysis remain universal. Therefore, this whitepaper will utilize a combination of established protocols, theoretical principles, and representative spectral data derived from closely related analogs, such as 4-phenylpiperidine and N-substituted phenoxypiperidines, to illustrate the elucidation workflow. This approach ensures a technically sound and pedagogically valuable resource for researchers, scientists, and drug development professionals. All presented data should be considered illustrative of the expected results for **4-phenoxypiperidine hydrochloride**.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.^[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of a phenoxy substituent at the 4-position, as seen in **4-phenoxypiperidine hydrochloride**, offers a unique combination of lipophilicity and potential for aromatic interactions, rendering it a

valuable building block in the synthesis of novel therapeutics, particularly in the realms of analgesics and central nervous system agents.[2]

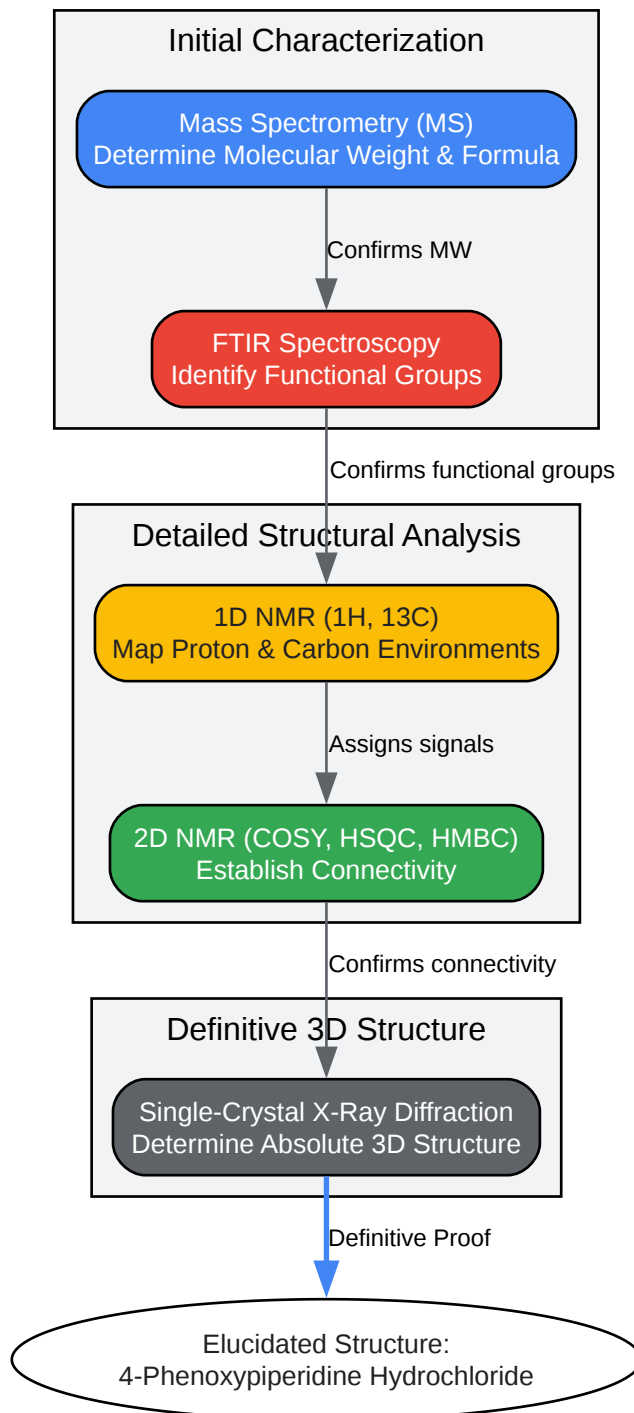
The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable to pharmaceutical formulation and handling in a laboratory setting.[2] An unambiguous confirmation of its molecular structure is paramount to ensure the identity, purity, and quality of any synthesized batch, a critical step in drug discovery and development. This guide provides a multi-faceted analytical approach to achieve this confirmation with a high degree of confidence.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel or synthesized small molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic and analytical methods is necessary to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined interpretation leads to an unassailable structural assignment.

Our workflow for the structural elucidation of **4-phenoxypiperidine hydrochloride** is a self-validating system, where the results from each step corroborate and refine the conclusions of the previous ones.

Figure 1: Integrated Workflow for Structure Elucidation

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Caption: A logical workflow for the structural elucidation of **4-phenoxypiperidine hydrochloride**.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call in structural elucidation as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. For a compound like **4-phenoxy Piperidine Hydrochloride**, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion of the free base, $[M+H]^+$, minimizing fragmentation and giving a clear indication of the molecular mass.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

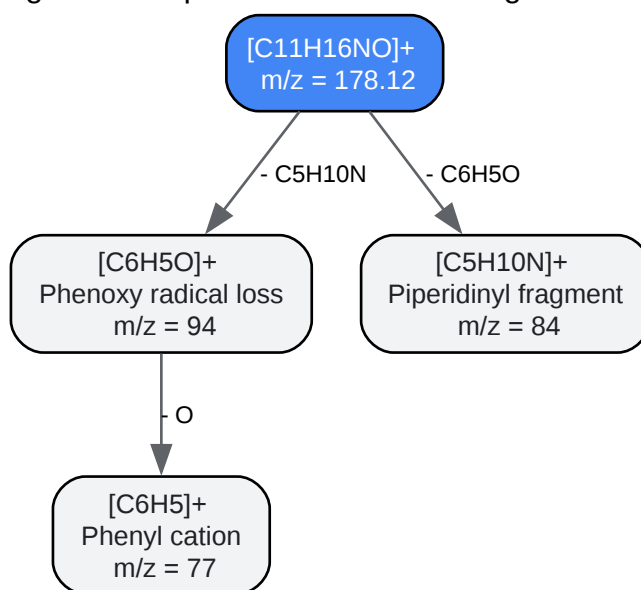
- **Sample Preparation:** Prepare a dilute solution of **4-phenoxy Piperidine Hydrochloride** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrument Setup:**
 - **Mass Spectrometer:** A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
 - **Ionization Mode:** Positive ion mode.
 - **Scan Range:** m/z 50-500.
 - **Capillary Voltage:** 3.5 kV.
 - **Cone Voltage:** 30 V.
 - **Source Temperature:** 120 °C.
 - **Desolvation Temperature:** 350 °C.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire the full scan mass spectrum.
- **Tandem MS (MS/MS):** Select the $[M+H]^+$ ion as the precursor and perform a product ion scan to induce fragmentation and gather structural information.

Data Presentation: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C ₁₁ H ₁₅ NO·HCl
Molecular Weight	213.71 g/mol
[M+H] ⁺ (Free Base)	178.12 (Calculated for C ₁₁ H ₁₆ NO ⁺)
Key Fragment Ions (m/z)	121, 94, 77

Trustworthiness: The high-resolution mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern in the MS/MS spectrum should be consistent with the proposed structure, offering a self-validating dataset. The primary fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and cleavage of the substituent bonds.[3][4]

Figure 2: Proposed ESI-MS/MS Fragmentation



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Caption: Key fragmentation pathways for the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups present in a molecule.^[5] For **4-phenoxy Piperidine hydrochloride**, we expect to see characteristic absorption bands for the N-H bond of the secondary amine salt, C-O stretching of the aryl ether, and C-H stretching of the aromatic and aliphatic moieties.^[6]

Protocol: KBr Pellet Method for FTIR

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours.^[1]
 - In an agate mortar and pestle, grind approximately 1-2 mg of the **4-phenoxy Piperidine hydrochloride** sample with 150-200 mg of the dried KBr until a fine, homogeneous powder is obtained.^[7]
- Pellet Formation:
 - Transfer the powder mixture to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[8]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically from 4000 to 400 cm^{-1} .

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	N-H stretching (secondary amine salt)
~3050-3000	Medium	Aromatic C-H stretching
~2950-2850	Medium	Aliphatic C-H stretching
~1600 & ~1490	Strong	Aromatic C=C stretching
~1240	Strong	Aryl C-O stretching (asymmetric)
~1040	Strong	Aryl C-O stretching (symmetric)

Trustworthiness: The presence of a broad, strong absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H bond in the protonated amine, confirming the hydrochloride salt form.[6] The distinct, strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are characteristic of an aryl ether, corroborating the presence of the phenoxy group. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ further validates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of each proton and carbon atom and their connectivity. For **4-phenoxy Piperidine hydrochloride**, the symmetry of the molecule will be reflected in the number of unique signals.

Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-phenoxy Piperidine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial, as residual water in solvents like CDCl₃ can lead to exchange broadening of the N-H proton signal.

- 1D NMR Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different parts of the molecule.

Data Presentation: Expected NMR Data (in DMSO- d_6)

^1H NMR:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0	br s	2H	N- H_2^+
~7.3	t	2H	H-3', H-5'
~7.0	d	2H	H-2', H-6'
~6.9	t	1H	H-4'
~4.6	m	1H	H-4
~3.2	m	2H	H-2eq, H-6eq
~2.9	m	2H	H-2ax, H-6ax
~2.1	m	2H	H-3eq, H-5eq
~1.8	m	2H	H-3ax, H-5ax

^{13}C NMR:

Chemical Shift (δ , ppm)	Assignment
~157.0	C-1'
~129.5	C-3', C-5'
~121.0	C-4'
~116.0	C-2', C-6'
~72.0	C-4
~45.0	C-2, C-6
~30.0	C-3, C-5

Trustworthiness: The combination of 1D and 2D NMR data provides a self-validating map of the molecule's connectivity.

- COSY will show correlations between the protons on adjacent carbons in the piperidine ring (e.g., H-2 with H-3) and within the phenyl ring.
- HSQC will directly link each proton signal to its attached carbon (e.g., the proton at ~4.6 ppm to the carbon at ~72.0 ppm).
- HMBC is the key to confirming the overall structure. It will show a correlation from the H-4 proton to the C-1' carbon of the phenoxy group, definitively establishing the ether linkage. It will also show correlations between the piperidine protons and their neighboring carbons, confirming the ring structure.

Caption: Key HMBC correlations confirming the connectivity of the phenoxy and piperidine moieties. (Note: A chemical structure image would be embedded in a final document).

Single-Crystal X-Ray Diffraction: The Definitive 3D Structure

Expertise & Experience: While the combination of MS and NMR provides a comprehensive 2D picture of the molecule, single-crystal X-ray diffraction (XRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It is the gold standard for absolute structure determination.

Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** High-quality single crystals are essential. Slow evaporation of a saturated solution of **4-phenoxy piperidine hydrochloride** in a suitable solvent system (e.g., methanol/diethyl ether) is a common method.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Expected Crystallographic Data

Parameter	Expected Information
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
Unit Cell Dimensions	a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)	C-O (ether), C-N (piperidine)
**Key Bond Angles (°) **	C-O-C (ether), C-N-C (piperidine)
Conformation	Chair conformation of the piperidine ring

Trustworthiness: The resulting electron density map and refined structure provide a visual and quantitative confirmation of the connectivity, stereochemistry, and conformation of the molecule, leaving no room for ambiguity. The data will confirm the chair conformation of the piperidine ring and the relative orientation of the phenoxy group. It will also definitively locate the chloride counter-ion and the proton on the piperidine nitrogen.

Conclusion: A Unified Structural Assignment

By systematically applying the multi-technique workflow outlined in this guide, a complete and unambiguous structural elucidation of **4-phenoxy piperidine hydrochloride** can be achieved. Mass spectrometry provides the molecular formula, FTIR confirms the key functional groups and the salt form, a full suite of NMR experiments maps out the intricate connectivity of the molecular skeleton, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. This integrated approach ensures the scientific integrity of the structural assignment, a cornerstone of research and development in the pharmaceutical sciences.

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